molecular formula C21H28N2O3S B512879 1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine CAS No. 865593-90-4

1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B512879
CAS No.: 865593-90-4
M. Wt: 388.5g/mol
InChI Key: MHOVYGOBMLSZSR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a sulfonamide derivative featuring a benzyl-substituted piperazine core linked to a substituted aryl sulfonyl group. The aryl group is characterized by methoxy and methyl substituents at positions 4, 2, 3, and 5, contributing to steric bulk and electronic modulation.

Key structural attributes:

  • Piperazine backbone: Facilitates hydrogen bonding and conformational flexibility.
  • Benzyl group: Enhances lipophilicity and influences pharmacokinetic properties.

Properties

IUPAC Name

1-benzyl-4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-14-20(17(2)18(3)21(16)26-4)27(24,25)23-12-10-22(11-13-23)15-19-8-6-5-7-9-19/h5-9,14H,10-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVYGOBMLSZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-benzylpiperazine with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl piperazines exhibit diverse bioactivity depending on substituents on the piperazine ring and the aryl sulfonyl group. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Sulfonyl Piperazine Derivatives

Compound Name Substituents on Aryl Sulfonyl Group Molecular Weight (g/mol) Key Biological Activity/Application Reference
1-Benzyl-4-[(4-bromophenyl)sulfonyl]piperazine 4-Bromo 395.31 Antibacterial (targeted enzyme inhibition)
1-Benzyl-4-(4-methanesulfonylphenyl)piperazine 4-Methylsulfonyl 330.45 Enzyme inhibition (potential kinase target)
1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine 4-Nitro 361.42 Antiproliferative activity (cancer cells)
AZ1 (Trifluoromethylphenyl-sulfonyl piperazine) 4-Trifluoromethyl 452.40* LpxH inhibition (antibacterial)
Target Compound 4-Methoxy-2,3,5-trimethyl 428.53 Hypothesized: Enzyme inhibition, antimicrobial

Note: *Molecular weight of AZ1 is approximated based on its structure in .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro, bromo) : Enhance antibacterial and antiproliferative activities by increasing electrophilicity and target binding affinity .
  • Electron-donating groups (e.g., methoxy, methyl) : Improve metabolic stability and solubility, as seen in the target compound’s 4-methoxy-2,3,5-trimethyl group .
  • Bulkier substituents (e.g., trifluoromethyl) : Increase steric hindrance, limiting off-target interactions (e.g., AZ1’s specificity for LpxH in E. coli) .

Synthetic Accessibility :

  • Sulfonyl piperazines are typically synthesized via nucleophilic substitution between piperazine and aryl sulfonyl chlorides. Reaction conditions (e.g., solvent, temperature) significantly impact yields . For example, 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a) achieved a 75% yield under optimized acetonitrile/triethylamine conditions .

Receptor Affinity and Selectivity :

  • Modifications to the benzyl or aryl sulfonyl group drastically alter receptor interactions. For instance, 1-(3-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine exhibits antihistaminic activity due to its chloro-substituted benzyl group . In contrast, the target compound’s methoxy and methyl groups may favor interactions with hydrophobic enzyme pockets .

Biological Activity

1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H28N2O3S
  • Molecular Weight : 372.5 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine compounds revealed that this compound showed effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic
E. coli32Amoxicillin
S. aureus16Methicillin
P. aeruginosa64Ciprofloxacin

Anticancer Activity

The compound's anticancer potential has been explored in various studies. One notable investigation assessed its effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in significant cell growth inhibition and induced apoptosis.

  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Specifically, it was tested against acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase7815

This level of inhibition indicates a strong potential for therapeutic application in neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, its sulfonyl group may facilitate binding to enzyme active sites or receptor sites involved in neurotransmission and cellular signaling pathways.

Case Studies

  • Study on Antibacterial Efficacy : A detailed investigation into the antibacterial properties of various piperazine derivatives highlighted the superior efficacy of this compound against resistant bacterial strains.
  • Anticancer Research : In vitro studies conducted on cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

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